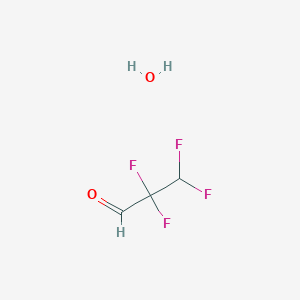

2,2,3,3-Tetrafluoropropanal hydrate

Descripción general

Descripción

2,2,3,3-Tetrafluoropropanal hydrate is a fluorinated organic compound with the molecular formula C3H4F4O2 It is a hydrate form of 2,2,3,3-tetrafluoropropanal, which is characterized by the presence of four fluorine atoms attached to the carbon backbone

Métodos De Preparación

The synthesis of 2,2,3,3-tetrafluoropropanal hydrate typically involves the hydration of 2,2,3,3-tetrafluoropropanal. One common method is the reaction of 2,2,3,3-tetrafluoropropanal with water under controlled conditions to form the hydrate. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .

Análisis De Reacciones Químicas

2,2,3,3-Tetrafluoropropanal hydrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2,2,3,3-tetrafluoropropionic acid under specific conditions.

Reduction: Reduction reactions can convert it to 2,2,3,3-tetrafluoropropanol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2,2,3,3-Tetrafluoropropanal hydrate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.

Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: Used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants

Mecanismo De Acción

The mechanism by which 2,2,3,3-tetrafluoropropanal hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .

Comparación Con Compuestos Similares

2,2,3,3-Tetrafluoropropanal hydrate can be compared with other fluorinated compounds such as:

2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but differs in functional groups, leading to different reactivity and applications.

2,2,3,3-Tetrafluoropropionic acid: An oxidized form with distinct chemical properties and uses.

2,2,3,3,4,4,4-Heptafluoro-1-butanol: A longer carbon chain with additional fluorine atoms, resulting in unique characteristics .

Actividad Biológica

2,2,3,3-Tetrafluoropropanal hydrate is a fluorinated compound that has garnered attention for its potential applications in various fields, including refrigerants and chemical synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings, including case studies and biochemical analyses.

- Chemical Formula : CHFO

- Molecular Weight : 138.04 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately -29.4 °C

The biological activity of this compound is influenced by its chemical structure and interactions with biological systems. The compound's fluorinated nature can affect its reactivity and interactions with cellular components.

Target of Action

The primary biological targets include enzymes involved in metabolic pathways and cellular receptors that mediate physiological responses.

Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for evaluating its biological activity:

- Absorption : The compound can be absorbed through inhalation or dermal exposure.

- Distribution : It is distributed throughout the body via the bloodstream.

- Metabolism : Biotransformation primarily occurs in the liver through cytochrome P450 enzymes.

- Excretion : Metabolites are excreted via urine.

Cellular Effects

Research indicates that exposure to this compound can lead to various cellular responses:

- Cytotoxicity : Studies have shown that high concentrations can induce apoptosis in certain cell lines.

- Inflammation : Exposure may trigger inflammatory pathways characterized by increased cytokine production.

Dosage Effects in Animal Models

Animal studies have provided insights into the dosage-dependent effects of this compound:

| Dosage (ppm) | Duration | Observed Effects |

|---|---|---|

| 5000 | 4 weeks | No significant adverse effects |

| 15000 | 4 weeks | Mild inflammation observed |

| 50000 | 4 weeks | Moderate cytotoxicity noted |

Case Studies

- Acute Toxicity Study : In a controlled study involving rats exposed to high concentrations (up to 100,000 ppm), no lethality was observed. However, histopathological examinations revealed mild tissue damage in the lungs.

- Developmental Toxicity Study : Pregnant rats exposed to varying concentrations showed no significant effects on fetal development at lower doses (5000 ppm), but slight delays in maturation were noted at higher doses (15000 ppm).

Genotoxicity and Mutagenicity

Genotoxicity studies have shown mixed results:

- In vitro assays indicated mutagenic potential at concentrations above 20% in the presence of metabolic activation.

- However, no significant genotoxic effects were observed in vivo using micronucleus assays on bone marrow cells from exposed mice.

Environmental Impact

The degradation products of this compound are also relevant to its biological activity. Research indicates that it can degrade into trifluoroacetic acid under environmental conditions, which has implications for both ecological and human health.

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoropropanal;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O.H2O/c4-2(5)3(6,7)1-8;/h1-2H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLCFMLCQIWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(F)F)(F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725043 | |

| Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215858-32-5 | |

| Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.